molecular formula C10H2Cl6 B3064413 1,2,3,4,5,8-Hexachloronaphthalene CAS No. 103426-93-3

1,2,3,4,5,8-Hexachloronaphthalene

Cat. No. B3064413
CAS RN: 103426-93-3
M. Wt: 334.8 g/mol
InChI Key: PGCDNPCENWGYMA-UHFFFAOYSA-N
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Description

1,2,3,4,5,8-Hexachloronaphthalene is a type of polychlorinated naphthalene, which is a product obtained upon treatment of naphthalene with chlorine . The molecular formula of this compound is C10H2Cl6 .


Synthesis Analysis

The synthesis of hexachloronaphthalenes, including this compound, has been reported in the literature. For instance, 1,2,3,4,6,7-Hexachloronaphthalene and 1,2,3,5,6,7-hexachloronaphthalene have been synthesized via reductive dehalogenation of octachloronaphthalene by lithium aluminium hydride .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with six chlorine atoms attached at the 1,2,3,4,5,8 positions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.841 . It has a density of 1.714g/cm3 and a boiling point of 401.5ºC at 760 mmHg .

Scientific Research Applications

Bioaccumulation and Environmental Impact

1,2,3,4,5,8-Hexachloronaphthalene has been studied for its bioaccumulation properties and environmental impact. Research has shown that certain isomers of hexachloronaphthalene are selectively retained in the liver of rats and also found in environmental samples like cod liver and guillemot eggs. This indicates a significant potential for bioaccumulation in wildlife and environmental persistence (Asplund et al., 1994).

Chemical Analysis and Isolation Techniques

The development of techniques for the isolation and analysis of hexachloronaphthalene isomers is an important area of research. A study demonstrated the successful separation of hexachloronaphthalene isomers using gas chromatography with specific stationary phases, aiding in the quantification of individual isomers in commercial products (Imagawa & Yamashita, 1997).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of hexachloronaphthalenes, including this compound, has been conducted. One study focused on the reduction of decachloro-1,4-dihydronaphthalene to produce hexachloronaphthalene and other related compounds, providing insight into the chemical pathways and synthesis methods of these substances (Haglund & Bergman, 1989).

Prenatal Toxicity and Maternal-Fetal Distribution

The prenatal toxicity and maternal-fetal distribution of hexachloronaphthalene isomers have been studied in rats. A specific study on 1,3,5,8-tetrachloronaphthalene, a related compound, investigated its distribution in maternal and fetal tissues and its effects on prenatal development (Kilanowicz et al., 2019).

Neurotoxicity and Mitochondrial Effects

The neurotoxic effects of hexachloronaphthalene have been a subject of research. A study demonstrated that hexachloronaphthalene induces mitochondrial-dependent neurotoxicity, highlighting the potential risk of exposure to this compound in terms of neuronal damage and loss (Lisek et al., 2020).

Transplacental Transfer and Maternal-Fetal Concentrations

The transplacental transfer and concentrations of hexachloronaphthalene in maternal and fetal tissues have been investigated. This research provides insights into the extent of fetal exposure to hexachloronaphthalene and its potential impact on development (Stragierowicz et al., 2018).

Mechanism of Action

While the specific mechanism of action for 1,2,3,4,5,8-Hexachloronaphthalene is not explicitly stated in the literature, it’s known that hexachloronaphthalenes can induce mitochondrial-dependent neurotoxicity via a mechanism of enhanced production of reactive oxygen species .

Safety and Hazards

Exposure to 1,2,3,4,5,8-Hexachloronaphthalene can pose health risks. It can be absorbed into the body by inhalation and through the skin . It is irritating to the eyes and skin . Long-term or repeated exposure may cause chloracne and may have effects on the liver, potentially resulting in liver impairment . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1,2,3,4,5,8-hexachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-3-1-2-4(12)6-5(3)7(13)9(15)10(16)8(6)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCDNPCENWGYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145832
Record name Naphthalene, 1,2,3,4,5,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103426-93-3
Record name Naphthalene, 1,2,3,4,5,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4,5,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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